(3S)-3-hydroxydecanoic acid
Overview
Description
(3S)-3-Hydroxydecanoic acid is a chiral hydroxy fatty acid with the molecular formula C10H20O3. It is a significant intermediate in the biosynthesis of polyhydroxyalkanoates, which are biopolymers produced by various microorganisms. This compound is also found in the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria, playing a crucial role in their structural integrity and immune response modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-hydroxydecanoic acid can be achieved through several methods, including:
Microbial Fermentation: Utilizing specific strains of bacteria such as Pseudomonas putida, which can produce this compound as a part of their metabolic processes.
Chemical Synthesis: This involves the enantioselective reduction of 3-ketodecanoic acid using chiral catalysts or biocatalysts to yield this compound.
Industrial Production Methods: Industrial production often relies on microbial fermentation due to its cost-effectiveness and sustainability. Optimizing fermentation conditions such as pH, temperature, and nutrient supply can significantly enhance the yield of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-ketodecanoic acid.
Reduction: It can be reduced to decanoic acid under specific conditions.
Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Oxidation: 3-Ketodecanoic acid.
Reduction: Decanoic acid.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
(3S)-3-Hydroxydecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in bacterial lipid A and its impact on immune responses.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and other biopolymers.
Mechanism of Action
The mechanism of action of (3S)-3-hydroxydecanoic acid involves its incorporation into lipid A, a component of the lipopolysaccharides in Gram-negative bacteria. This incorporation is crucial for maintaining the structural integrity of the bacterial outer membrane and modulating the host’s immune response. The compound interacts with various molecular targets, including enzymes involved in lipid A biosynthesis and immune receptors such as Toll-like receptor 4 (TLR4).
Comparison with Similar Compounds
(3R)-3-Hydroxydecanoic Acid: The enantiomer of (3S)-3-hydroxydecanoic acid, differing in the spatial arrangement of the hydroxyl group.
3-Hydroxybutanoic Acid: A shorter-chain hydroxy fatty acid with similar properties.
3-Hydroxyhexanoic Acid: Another hydroxy fatty acid with a different chain length.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of polyhydroxyalkanoates and its incorporation into bacterial lipid A. Its chiral nature also makes it valuable in enantioselective synthesis and studies on stereochemistry.
Properties
IUPAC Name |
(3S)-3-hydroxydecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxycapric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002203 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19526-23-9 | |
Record name | 3-Hydroxydecanoic acid, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019526239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-3-hydroxydecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYDECANOIC ACID, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RTV92F10E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxycapric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002203 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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